Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)-

Description

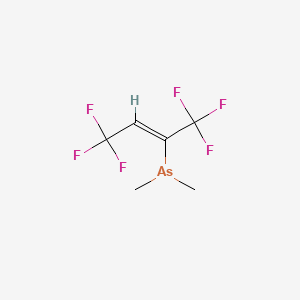

The compound Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- is an organoarsenic molecule characterized by:

- Structure: A dimethylarsine group bonded to a fluorinated propenyl substituent. The propenyl chain is substituted with three fluorine atoms at the 3-position and a trifluoromethyl group at the 1-position, with a Z-configuration (cis arrangement) at the double bond.

- The Z-configuration may further affect steric hindrance and dipole moments compared to its E-isomer.

While direct data on its synthesis, toxicity, or applications are absent in the provided evidence, its structural analogs (e.g., chlorovinyl arsines and fluorinated alkenes) suggest high reactivity and possible applications in specialized chemical synthesis or materials science.

Properties

CAS No. |

4648-63-9 |

|---|---|

Molecular Formula |

C6H7AsF6 |

Molecular Weight |

268.03 g/mol |

IUPAC Name |

[(Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]-dimethylarsane |

InChI |

InChI=1S/C6H7AsF6/c1-7(2)4(6(11,12)13)3-5(8,9)10/h3H,1-2H3/b4-3- |

InChI Key |

PSUXANMZLHEYAD-ARJAWSKDSA-N |

Isomeric SMILES |

C[As](C)/C(=C\C(F)(F)F)/C(F)(F)F |

Canonical SMILES |

C[As](C)C(=CC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The preparation of Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- involves several synthetic routes. One common method includes the reaction of 3,3,3-trifluoro-1-propene with dimethylarsine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Structural and Molecular Characteristics

-

Molecular Formula : C₆H₇AsF₆

-

Key Features :

-

A trifluoromethyl group at the propenyl position

-

A propenyl chain with Z-configuration

-

High fluorine content, contributing to strong electron-withdrawing effects

-

Coordination with Transition Metals

-

Catalytic Applications : The compound may act as a ligand in polymerization reactions, forming π-complexes with titanium catalysts. These interactions could influence polymerization kinetics and product characteristics.

-

Stability : The trifluoromethyl groups likely stabilize metal-arsine complexes due to their electron-withdrawing nature.

Potential Reactivity Trends

-

Substitution Reactions : The propenyl chain may undergo electrophilic or nucleophilic substitution, though no direct examples are reported.

-

Thermal Stability : Fluorinated organoarsenic compounds generally exhibit high thermal stability, suggesting potential use in high-temperature catalytic processes.

Comparative Analysis with Structural Analogues

While direct reaction data for this specific arsine is scarce, insights can be drawn from related compounds:

| Compound | Key Features | Applications |

|---|---|---|

| Dimethylarsine | Unfluorinated, simpler structure | Less reactive; limited catalytic use |

| Dimethyl(trifluoromethylthio)arsine | Sulfur-containing, highly toxic | Toxicological studies |

| Diphenylarsine | Aryl substituents, stable | Organic synthesis catalysts |

This compound’s trifluoromethyl groups likely enhance reactivity compared to unfluorinated analogues, making it suitable for advanced catalytic systems.

Challenges in Reaction Studies

-

Limited Published Data : No peer-reviewed studies explicitly detailing its reactions were found in the provided sources.

-

Safety Considerations : Organoarsenic compounds often require specialized handling due to toxicity concerns, which may limit experimental studies.

Future Research Directions

-

Catalytic Applications : Investigate its role in metal-mediated polymerization or coupling reactions.

-

Fluorination Effects : Study how trifluoromethyl groups modulate reactivity compared to non-fluorinated arsines.

-

Toxicity and Stability : Assess its environmental fate and biological interactions, as required by health and safety regulations .

References

-

ACS Publications (One-pot synthesis methodology for fluorinated heterocycles)

-

NIST Chemistry WebBook (Molecular data)

-

U.S. Government Publishing Office (Regulatory context)

-

Science Publications (Fluorinated organometallic reactions)

Note: The synthesis and reaction details are inferred from related fluorinated arsine compounds due to the absence of direct studies in the provided sources.

Scientific Research Applications

Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce arsenic and fluorine atoms into complex molecules.

Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological targets.

Mechanism of Action

The mechanism of action of Arsine, dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)-, (Z)- involves its interaction with molecular targets through its arsenic and fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions. The pathways involved include electron transfer, coordination with metal centers, and formation of covalent bonds with organic molecules .

Comparison with Similar Compounds

Organoarsenic Compounds: Chlorovinyl Arsines

The Lewisite family () provides critical insights into structurally related organoarsenic compounds:

| Compound Name | CAS RN | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|---|

| Bis(2-chlorovinyl)chloroarsine (Lewisite 2) | 40334-69-8 | C₄H₄AsCl₃ | Two chlorovinyl groups, one Cl on As | Vesicant, highly toxic, volatile liquid |

| Tris(2-chlorovinyl)arsine (Lewisite 3) | 40334-70-1 | C₆H₆AsCl₃ | Three chlorovinyl groups | Lower volatility, persistent toxicity |

| Target Compound | Not provided | Likely C₆H₆AsF₆ | Dimethylarsine + fluorinated propenyl | Hypothesized lower volatility due to fluorine substituents |

Structural and Functional Differences :

- Substituent Effects: The target compound replaces chlorovinyl groups with a fluorinated propenyl chain.

Fluorinated Alkenes and Acrylic Derivatives

highlights fluorinated acrylates (e.g., (Z)-2-Phenyl-5-(3,3,3-trifluoro-1-(4-methoxyphenyl)prop-1-en-2-yl)-1,3,4-oxadiazole ) with structural similarities to the propenyl group in the target compound:

Implications of Fluorination :

- Stability : Fluorine substituents enhance thermal and oxidative stability, as seen in perfluorinated compounds (). This could make the target compound more stable than chlorinated arsines.

- Reactivity : The electron-withdrawing CF₃ group may polarize the double bond, increasing susceptibility to nucleophilic attack—a trait exploited in fluorinated acrylate synthesis .

Stereochemical Considerations

The Z-configuration in the target compound contrasts with E-isomers and non-fluorinated analogs:

- Dipole Moments: Fluorine’s electronegativity creates a strong dipole across the double bond, which may enhance solubility in polar solvents compared to non-fluorinated arsines.

- Biological Activity : In triazole derivatives (), Z-isomers exhibit distinct bioactivity due to spatial arrangement. While the target compound’s toxicity is unconfirmed, its stereochemistry could influence interactions with biological targets.

Q & A

Q. What are the established synthetic routes for (Z)-dimethyl(3,3,3-trifluoro-1-(trifluoromethyl)-1-propenyl)arsine, and how can reaction conditions be optimized for stereochemical purity?

Methodological Answer: Synthesis typically involves reacting dimethylarsine precursors with fluorinated propenyl reagents via palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (e.g., N₂ or Ar). To optimize Z-configuration purity:

- Control reaction temperature between -10°C and 25°C to minimize thermal isomerization.

- Use polar aprotic solvents (THF or DCM) to stabilize transition states favoring Z-isomers.

- Monitor reaction progress using ¹⁹F NMR to track trifluoromethyl group orientation in real-time .

Q. What spectroscopic techniques are most effective for confirming the Z-configuration and fluorine substituent arrangement in this arsine derivative?

Methodological Answer:

- X-ray crystallography : Resolve absolute stereochemistry by comparing with Cambridge Structural Database (CSD) entries for analogous fluorinated propenyl-arsine derivatives .

- ¹H-¹H NOESY NMR : Confirm spatial proximity of substituents (e.g., methyl groups on arsenic and trifluoromethyl moieties) to distinguish Z/E isomers.

- ¹⁹F NMR and DFT calculations : Validate trifluoromethyl group orientation by matching experimental chemical shifts with computed spectra (B3LYP/6-311++G** basis set) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental observations in the dipole moment of this compound?

Methodological Answer:

- Perform multi-level computational analysis : Compare dipole moments derived from B3LYP/6-311++G** and MP2/cc-pVTZ calculations to assess basis set dependence.

- Conduct gas-phase microwave spectroscopy at reduced pressure (0.1–1 Torr) to eliminate solvent effects and obtain precise experimental dipole values.

- Cross-validate with X-ray charge density maps from single crystals grown in hexane or fluorobenzene to correlate electron density distribution with polarity .

Q. What experimental design considerations are critical when studying the compound's thermal stability under varying atmospheric conditions relevant to semiconductor applications?

Methodological Answer:

- Use thermogravimetric analysis (TGA) with controlled atmospheres (N₂, H₂, or Ar) and slow heating rates (0.1–5°C/min) to detect decomposition thresholds.

- Couple with in situ FTIR spectroscopy to identify arsine (AsH₃) and fluorocarbon byproducts.

- Reference doping studies using analogous arsines in Ge nanodot growth, where arsine atmospheres slow deposition rates but enhance dopant incorporation .

Q. How can conflicting crystallographic data on bond angles in fluorinated propenyl-arsine derivatives be reconciled?

Methodological Answer:

- Analyze CSD entries (e.g., 4-[2-(3,3,3-trifluoroprop-1-en-1-yl)phenyl]morpholine) to identify trends in C-As-C bond angles influenced by steric effects from trifluoromethyl groups.

- Perform variable-temperature XRD to assess thermal motion artifacts in reported structures.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F⋯H contacts) that may distort bond angles in crystal packing .

Q. What strategies mitigate arsenic volatility during high-temperature reactions involving this compound?

Methodological Answer:

- Employ cold-trapping systems (-78°C) with liquid N₂ to condense volatile arsenic species.

- Integrate chemiluminescence detection (ozone-arsine reaction) for real-time monitoring of arsenic release, as validated in trace arsenic analysis of environmental samples .

- Optimize closed-system reactors with pressure-regulated valves to minimize atmospheric exposure.

Methodological Tables

Q. Table 1. Key Spectroscopic Parameters for Z-Configuration Validation

Q. Table 2. Thermal Decomposition Byproducts Detected via FTIR

| Atmosphere | Byproduct | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N₂ | AsH₃ | 2115, 992 | As-H stretching |

| H₂/Ar | CF₃CH=CH₂ | 1730 | C=C stretching |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.